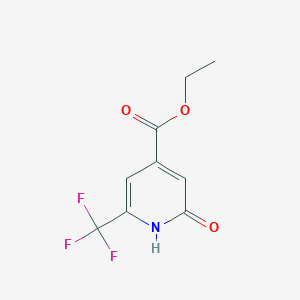

Sodium 2,2-diethoxyethane-1-sulfonate

Overview

Description

Synthesis Analysis

Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Chemical Reactions Analysis

Sodium sulfinates have been used in various chemical reactions. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents . They have also been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Scientific Research Applications

Technologic Improvement and Applications

- Sodium 2,3-dimercaptopropane-1-sulfonate (a compound related to Sodium 2,2-diethoxyethane-1-sulfonate) is used as an antidote to heavy metal salt poisoning and some pesticides. Research has focused on improving the yield of lead salt through various experimental parameters (Zhang Chen-dong, 2008).

Synthesis and Chemical Reactions

- Sodium hydrosulfide, which is similar in structure to Sodium 2,2-diethoxyethane-1-sulfonate, has been used in the synthesis of dihydrothiophene and thiophene carrying phosphoryl groups (S. Sasaki, Kazutaka Adachi, M. Yoshifuji, 2007).

- Sodium sulfonate groups substituted anthraquinone, a compound related to Sodium 2,2-diethoxyethane-1-sulfonate, has been tested as an organic electrode material in potassium batteries, demonstrating enhanced electrochemical performance (Jin Zhao, Jixing Yang, Pengfei Sun, Yunhua Xu, 2018).

Materials Science and Engineering

- A novel sulfonated monomer, similar to Sodium 2,2-diethoxyethane-1-sulfonate, was synthesized for use in proton exchange membranes. These membranes exhibited good oxidative and dimensional stability, and high proton conductivity (Jinhui Pang, Haibo Zhang, Xuefeng Li, Baijun Liu, Zhenhua Jiang, 2008).

Electrochemistry

- Glyme electrolytes, incorporating sodium trifluoromethane sulfonate, are designed for sodium battery applications. They exhibit suitable characteristics like ion conductivity and electrochemical stability, important for sodium-sulfur cells (L. Carbone, Stephen Munoz, M. Gobet, M. Devany, S. Greenbaum, J. Hassoun, 2017).

Safety And Hazards

Future Directions

Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have shown promise in various applications, including the synthesis of organosulfur compounds . They have also been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could provide future directions for research and application of Sodium 2,2-diethoxyethane-1-sulfonate.

properties

IUPAC Name |

sodium;2,2-diethoxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQZHHHWDUQTLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

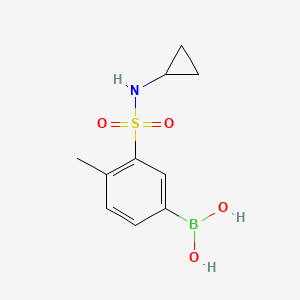

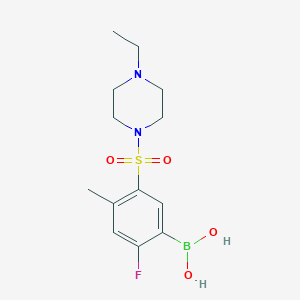

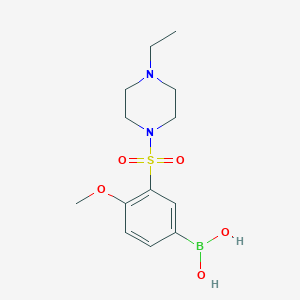

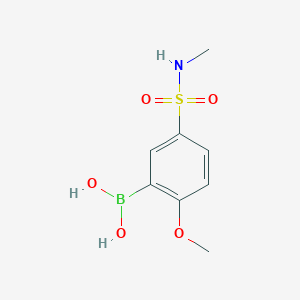

CCOC(CS(=O)(=O)[O-])OCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,2-diethoxyethane-1-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.